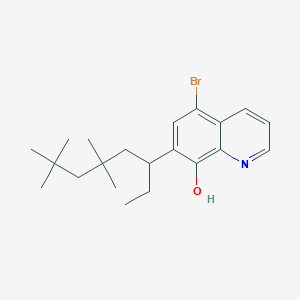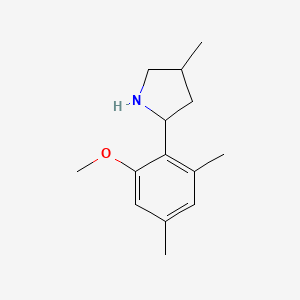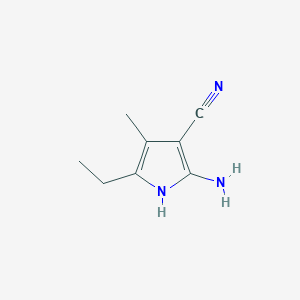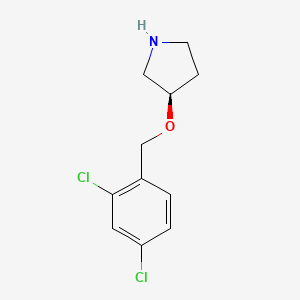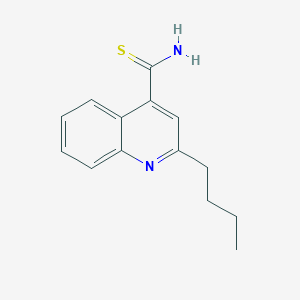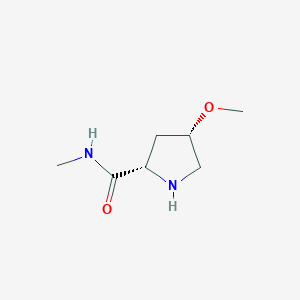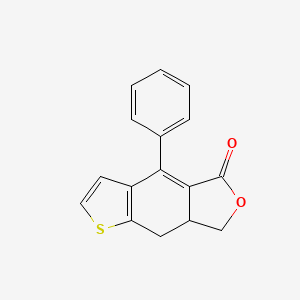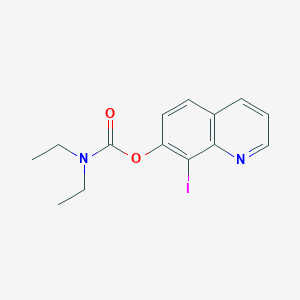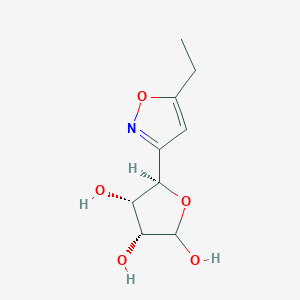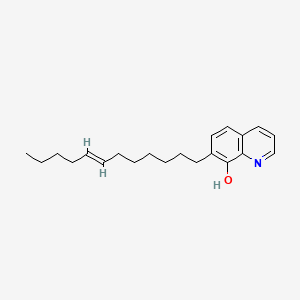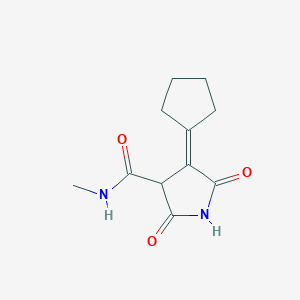![molecular formula C14H17NO6S B12885391 (4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline CAS No. 77449-96-8](/img/structure/B12885391.png)
(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their biological activity and structural diversity . This compound, in particular, is characterized by the presence of an acetyl group, a tosyloxy group, and a carboxylic acid group attached to a pyrrolidine ring.
Preparation Methods
The synthesis of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the use of L-proline as a starting material. The process typically involves the following steps:
Chloroacetylation: L-proline is reacted with chloroacetyl chloride to form an N-acylated product.
Amidation: The carboxylic acid moiety of the N-acylated product is converted into an amide.
Tosylation: The hydroxyl group is then tosylated using tosyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester bond in the tosyloxy group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include tosyl chloride, chloroacetyl chloride, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl and tosyloxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall biological activity .
Comparison with Similar Compounds
Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals.
Pyrrolidine-2,5-diones: Used in the development of bioactive molecules.
Prolinol: A derivative of proline, widely used in asymmetric synthesis.
The uniqueness of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid lies in its specific functional groups, which provide distinct reactivity and biological activity compared to other pyrrolidine derivatives.
Properties
CAS No. |
77449-96-8 |
|---|---|
Molecular Formula |
C14H17NO6S |
Molecular Weight |
327.35 g/mol |
IUPAC Name |
(2R,4R)-1-acetyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO6S/c1-9-3-5-12(6-4-9)22(19,20)21-11-7-13(14(17)18)15(8-11)10(2)16/h3-6,11,13H,7-8H2,1-2H3,(H,17,18)/t11-,13-/m1/s1 |
InChI Key |
ZGILGOQVJWEWSV-DGCLKSJQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@@H](N(C2)C(=O)C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-](/img/structure/B12885309.png)
